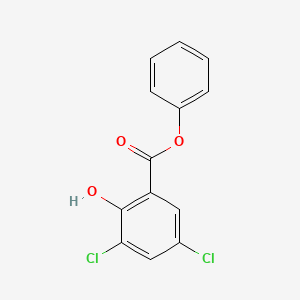

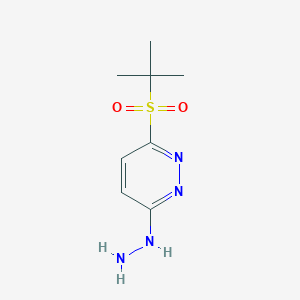

![molecular formula C12H15BrFNOS B1651815 N-[1-(2-fluoro-5-bromofenil)etilidén]-2-metil-2-propanosulfinamida, [S(R)]- CAS No. 1346145-51-4](/img/structure/B1651815.png)

N-[1-(2-fluoro-5-bromofenil)etilidén]-2-metil-2-propanosulfinamida, [S(R)]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

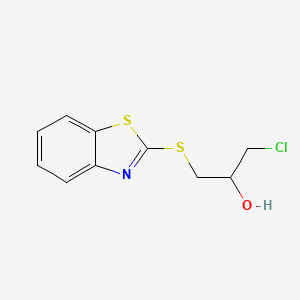

The molecular formula of this compound is C12H15BrFNOS, and it has a molecular weight of 320.22. It contains a sulfinamide group attached to a 2-methylpropane moiety, and a 2-fluoro-5-bromophenyl group attached via an ethylidene linkage.Aplicaciones Científicas De Investigación

Composiciones Farmacéuticas

®-(+)-2-Metil-2-propanosulfinamida se utiliza como un ligando quiral en las composiciones farmacéuticas, contribuyendo al desarrollo de medicamentos con propiedades enantioméricas específicas .

Síntesis de Aziridinas Quirales

Este compuesto se utiliza en la preparación de beta-cloro sulfinamidas, que son intermediarios en la síntesis de aziridinas quirales, compuestos que tienen aplicaciones en productos farmacéuticos y agroquímicos .

Organocatálisis

Sirve como un organocatalizador para la reducción enantioselectiva de iminas, una reacción que es importante para producir aminas quirales que se utilizan en varias síntesis químicas .

Reacción de Suzuki

(S)-(-)-2-Metil-2-propanosulfinamida se emplea en la reacción de Suzuki, un método de acoplamiento cruzado que forma enlaces carbono-carbono, fundamental en la producción de compuestos orgánicos complejos .

Síntesis de Aminas Quirales

Actuando como un auxiliar quiral, se utiliza en la síntesis asimétrica, particularmente en la conversión de trifluoroacetaldehído a iminas quirales, lo que lleva a la producción de trifluoroetilaminas .

Síntesis Asimétrica

Ambas formas enantioméricas de tert-Butanesulfinamida (otro nombre para 2-metil-2-propanosulfinamida) están disponibles comercialmente y se utilizan ampliamente como auxiliares quirales en la síntesis asimétrica. A menudo sirven como equivalentes quirales de amoníaco para sintetizar aminas .

Mecanismo De Acción

The mechanism of action of this compound is not specified in the available resources. Its potential therapeutic and environmental applications suggest it may interact with biological or environmental systems in a significant way.

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]- involves the condensation of 2-fluoro-5-bromobenzaldehyde with 2-propanesulfinamide in the presence of a base to form the corresponding imine. The imine is then reduced using sodium borohydride to yield the desired product.", "Starting Materials": [ "2-fluoro-5-bromobenzaldehyde", "2-propanesulfinamide", "base (e.g. sodium hydroxide)", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2-fluoro-5-bromobenzaldehyde (1.0 equiv) and 2-propanesulfinamide (1.2 equiv) in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for several hours until the imine is formed.", "Step 3: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. dichloromethane).", "Step 5: Purify the product by column chromatography or recrystallization to obtain 2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-." ] } | |

| 1346145-51-4 | |

Fórmula molecular |

C12H15BrFNOS |

Peso molecular |

320.22 g/mol |

Nombre IUPAC |

(R)-N-[1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide |

InChI |

InChI=1S/C12H15BrFNOS/c1-8(15-17(16)12(2,3)4)10-7-9(13)5-6-11(10)14/h5-7H,1-4H3/t17-/m1/s1 |

Clave InChI |

WOADMISSFZLHGL-QGZVFWFLSA-N |

SMILES isomérico |

CC(=N[S@](=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |

SMILES |

CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |

SMILES canónico |

CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |

| 1194044-26-2 | |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

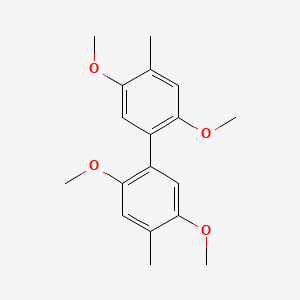

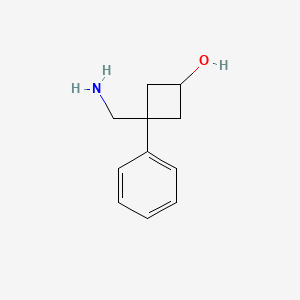

![1-[(2-fluorophenyl)methoxy]-3-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}propan-2-ol](/img/structure/B1651733.png)

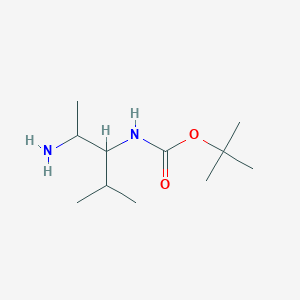

![1-[4-(1,3-Dihydro-2-benzofuran-5-carbonyl)piperazin-1-yl]-3,3-dimethylbutan-2-ol](/img/structure/B1651734.png)

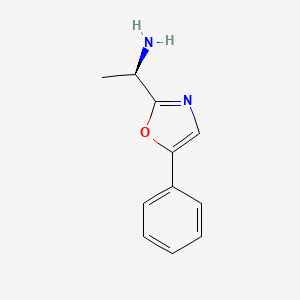

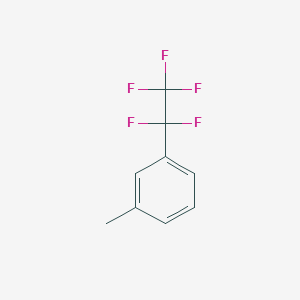

![2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1651738.png)

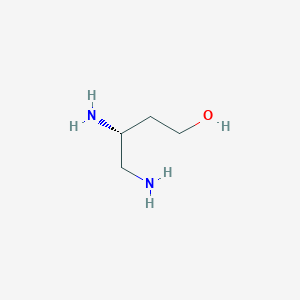

![N-[1-[4-(Carbamoylamino)phenyl]ethyl]-3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B1651740.png)

![4-{[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B1651742.png)